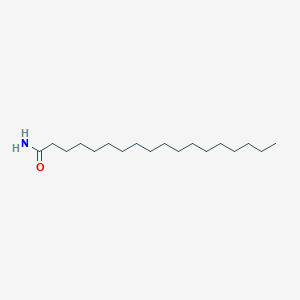

Stearic acid amide

Descripción

Propiedades

IUPAC Name |

octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRFLYHAGKPMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027025 | |

| Record name | Octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid | |

| Record name | Octadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 250 °C at 12 mm Hg | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.004 [mmHg] | |

| Record name | Stearic acid amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Leaflets from alcohol, Colorless | |

CAS No. |

124-26-5 | |

| Record name | Stearamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX129FH1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C, 109 °C | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Stearic Acid Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for stearic acid amide (octadecanamide), a versatile compound with applications in various scientific and industrial fields, including pharmaceuticals. This document details the core synthetic routes, provides comparative quantitative data, outlines experimental protocols, and illustrates reaction pathways and workflows through diagrams.

Introduction to this compound

This compound is a waxy solid derived from stearic acid, a saturated fatty acid. Its chemical formula is CH₃(CH₂)₁₆CONH₂. Due to its lubricating, anti-static, and mold-releasing properties, it finds use as a slip agent in plastics, a water repellent, and in the formulation of various industrial and consumer products. In the pharmaceutical industry, derivatives of fatty acid amides are explored for their potential therapeutic properties. The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and efficient synthetic methodologies.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three primary methods:

-

Direct Amidation of Stearic Acid: This is the most straightforward approach, involving the direct reaction of stearic acid with an amine source, typically ammonia or urea. The reaction can be performed thermally or with the aid of a catalyst to improve efficiency.

-

Synthesis via Stearoyl Chloride: This two-step method involves the initial conversion of stearic acid to its more reactive acid chloride derivative, stearoyl chloride, which is then reacted with ammonia.

-

Ester Aminolysis: In this method, an ester of stearic acid, such as methyl stearate, is reacted with ammonia to yield the amide.

Each of these methods offers distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and environmental impact. The selection of a particular method often depends on the desired scale of production, purity requirements, and available resources.

Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data associated with the different synthesis methods for this compound, allowing for a direct comparison of their key reaction parameters and outcomes.

| Method | Amine Source | Catalyst | Temperature (°C) | Time (h) | Pressure | Conversion/Yield (%) | Reference |

| Direct Amidation | Urea | Diammonium acid phosphate | 195 | 3 | Atmospheric | 65% (yield) | [1] |

| Urea | Molybdate | 170 - 230 | - | Atmospheric | - | [1] | |

| Monoethanolamine | CaO (5 wt%) | 80 | 3 | Atmospheric | 82.38% (conversion) | [2][3] | |

| Urea | Zirconium tetrachloride (4 wt%) | - | - | Atmospheric | ~90% (conversion) | ||

| Diethylenetriamine | None (Thermal) | 100 -> 140 | - | Atmospheric | - | [4] | |

| Synthesis via Stearoyl Chloride | Ammonia | - | 0 - 5 (for amidation) | 2 - 4 | Atmospheric | High (qualitative) | [5] |

| Ester Aminolysis | Ammonia | Sodium methoxide | Low | - | - | - | |

| Ammonia | None | 200 | - | 50 bar | - |

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Direct Amidation | Stearic acid, Ammonia/Urea | Catalysts (optional) | Atom economical, single step, uses readily available materials. | Requires high temperatures and sometimes pressure, can result in equilibrium mixtures. |

| Synthesis via Stearoyl Chloride | Stearic acid, Ammonia | Thionyl chloride (or similar), Base | High reactivity of acyl chloride leads to high yields under mild conditions. | Two-step process, uses hazardous reagents (e.g., thionyl chloride), generates corrosive HCl byproduct. |

| Ester Aminolysis | Stearic acid ester (e.g., methyl stearate), Ammonia | Catalyst (optional) | Can be performed under relatively mild conditions. | Requires pre-synthesis of the ester, alkoxy group is a poor leaving group, potentially leading to slower reactions.[6] |

Table 2: Qualitative Comparison of Synthesis Methods

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Direct Amidation of Stearic Acid with Urea

Objective: To synthesize this compound from stearic acid and urea using a phosphate catalyst.

Materials:

-

Stearic acid (300 parts by weight)

-

Urea (120 parts by weight)

-

Diammonium acid phosphate (4 parts by weight)

-

Toluene (for extraction)

Procedure:

-

A mixture of stearic acid, urea, and diammonium acid phosphate is heated to 195 °C in a suitable reaction vessel.[1]

-

The molten mass is agitated and maintained at this temperature for 3 hours.[1]

-

After the reaction is complete, the reaction mass is allowed to cool.

-

The stearamide is extracted from the cooled mass using hot toluene.

-

The product can be further purified by recrystallization from a suitable solvent.[1]

Note: Without the catalyst, the conversion of stearic acid is reported to be only 35-40% under the same conditions.[1]

Synthesis of this compound via Stearoyl Chloride

This is a two-step process.

Step 1: Preparation of Stearoyl Chloride

Objective: To synthesize stearoyl chloride from stearic acid and thionyl chloride.

Materials:

-

Stearic acid (e.g., 25 g)

-

Thionyl chloride (e.g., 30 g)

-

Toluene (optional, as solvent)

-

N,N-dimethylformamide (DMF, catalyst, a few drops)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), stearic acid is mixed with an excess of thionyl chloride. A solvent such as toluene can be used.

-

A catalytic amount of DMF is added.

-

The mixture is heated to reflux (typically around 85-95 °C) for 2 hours, or until the evolution of gas ceases.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, preferably under reduced pressure, to yield crude stearoyl chloride.

Step 2: Amidation of Stearoyl Chloride (Schotten-Baumann Reaction)

Objective: To synthesize this compound from stearoyl chloride and aqueous ammonia.

Materials:

-

Stearoyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (or other suitable organic solvent)

-

Aqueous sodium hydroxide (to maintain basic conditions)

Procedure:

-

Stearoyl chloride is dissolved in an organic solvent like dichloromethane in a reaction flask.

-

The flask is cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the stirred solution of stearoyl chloride. An aqueous solution of a base like sodium hydroxide is used to neutralize the HCl formed during the reaction.[7][8]

-

The reaction is typically biphasic, and vigorous stirring is necessary to ensure good mixing.[7]

-

After the addition is complete, the mixture is stirred for an additional period (e.g., 2-4 hours) at room temperature.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product is purified by recrystallization.

Ester Aminolysis of Methyl Stearate

Objective: To synthesize this compound from methyl stearate and ammonia.

Materials:

-

Methyl stearate

-

Ammonia (anhydrous or in a solvent like methanol)

-

Catalyst (e.g., sodium methoxide, optional)

Procedure:

-

Methyl stearate is placed in a high-pressure reactor.

-

A solution of ammonia in methanol (or anhydrous liquid ammonia) is added. A catalyst such as sodium methoxide can be used to facilitate the reaction at lower temperatures.

-

The reactor is sealed and heated to the desired temperature (e.g., up to 200 °C if uncatalyzed). The pressure will increase due to the vapor pressure of ammonia and methanol.

-

The reaction mixture is stirred for a specified period.

-

After the reaction, the reactor is cooled, and the excess ammonia and methanol are carefully vented.

-

The resulting crude this compound is then purified, typically by recrystallization.

Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, acetone, acetonitrile, 1,4-dioxane)[9]

Procedure:

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent.[9]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

The purified crystals are dried in an oven or under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of this compound.

Reaction Pathway Diagrams

References

- 1. mt.com [mt.com]

- 2. mdpi.com [mdpi.com]

- 3. arpnjournals.org [arpnjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. grokipedia.com [grokipedia.com]

- 7. byjus.com [byjus.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Stearic Acid Amide for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of stearic acid amide (octadecanamide), a long-chain saturated fatty acid amide with significant applications in pharmaceutical sciences and material science. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

This compound is a waxy, white solid at room temperature.[1] Its chemical and physical characteristics are critical for its function in various applications, from a lubricant and release agent in industrial processes to an excipient in drug delivery systems.[2][3]

Chemical Structure and Identification

This compound is the amide derivative of stearic acid.[1] Its structure consists of an 18-carbon saturated fatty acid chain attached to an amide group.

Molecular Formula: C₁₈H₃₇NO[4]

IUPAC Name: Octadecanamide[4]

CAS Number: 124-26-5[4]

Synonyms: Stearamide, Octadecylamide, Kemamide S[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | References |

| Molecular Weight | 283.49 g/mol | [4] |

| Melting Point | 98-109 °C | [4][5][6] |

| Boiling Point | 250-251 °C at 12 mmHg | [4][5] |

| Density | ~0.868 g/cm³ | [7] |

| logP (o/w) | 7.292 (estimated) | [6] |

| Water Solubility | Insoluble (0.02929 mg/L at 25 °C, estimated) | [4][6] |

| Organic Solvent Solubility | Soluble in hot ethanol, chloroform, and ether. Slightly soluble in alcohol and ether at room temperature. | [1][8][9] |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point by Cooling Curve Analysis

This method involves monitoring the temperature of molten this compound as it cools and solidifies. The plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.

Materials:

-

This compound sample

-

Test tube

-

Beaker

-

Water bath or heating mantle

-

Thermometer or digital temperature probe with data logger

-

Stirring rod

-

Clamp and stand

Procedure:

-

Place a sample of this compound into a test tube.

-

Heat the test tube in a water bath or using a heating mantle until the sample is completely molten, approximately 10-15°C above its expected melting point.

-

Insert a thermometer or temperature probe into the molten sample, ensuring the bulb is fully immersed.

-

Remove the test tube from the heat source and allow it to cool at a steady rate.

-

Record the temperature at regular intervals (e.g., every 30 seconds) while gently stirring the sample.

-

Continue recording the temperature until the sample has completely solidified and the temperature has dropped significantly below the solidification point.

-

Plot a graph of temperature (Y-axis) versus time (X-axis).

-

The melting point is determined from the plateau region of the graph, where the temperature remains constant during solidification.[10][11][12]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent at a specific temperature.

Materials:

-

This compound sample

-

Chosen solvent (e.g., ethanol, dimethyl sulfoxide)

-

Conical flasks with stoppers

-

Shaking water bath or incubator with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatograph)

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent.

-

Seal the flask and place it in a shaking water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. It is crucial to filter the sample to remove any undissolved solute.

-

Quantify the concentration of this compound in the filtered solution using a suitable analytical method, such as gas chromatography.[13][14]

-

The solubility is expressed as the mass of solute per volume or mass of solvent.

Synthesis and Analysis Workflow

The synthesis of this compound typically involves the reaction of stearic acid with an amine source, such as ammonia or urea.[2] The resulting product is then purified and analyzed to confirm its identity and purity.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Role in Drug Development

This compound has garnered interest in drug development primarily as an excipient in drug delivery systems.[2] Its lipophilic nature and biocompatibility make it suitable for formulating lipid-based drug carriers.

Application in Zeta Potential Changing Self-Emulsifying Drug Delivery Systems (SEDDS)

A notable application of this compound derivatives is in the development of zeta potential changing SEDDS.[15] These systems are designed to have an initial surface charge that facilitates mucus diffusion, which then changes in the physiological environment to enhance mucus adhesion and drug absorption.

The following diagram illustrates the logical relationship in this application.

Caption: Logical flow of a zeta potential changing SEDDS utilizing a this compound derivative.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for research purposes. The presented data and experimental protocols offer a practical resource for scientists and drug development professionals. Further research into the specific biological interactions and signaling pathways of this compound will undoubtedly unveil new applications for this versatile molecule.

References

- 1. CAS 124-26-5: Stearamide | CymitQuimica [cymitquimica.com]

- 2. nanotrun.com [nanotrun.com]

- 3. Stearylstearamid | CAS 13276-08-9 | Connect Chemicals [connectchemicals.com]

- 4. This compound | C18H37NO | CID 31292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. stearamide, 124-26-5 [thegoodscentscompany.com]

- 7. Stearamide I CAS#: 124-26-5 I fatty acid amide I InvivoChem [invivochem.com]

- 8. parchem.com [parchem.com]

- 9. nanotrun.com [nanotrun.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. Melting and freezing stearic acid | Class experiment | RSC Education [edu.rsc.org]

- 13. CN114965778A - Method for determining palmitamide and stearamide in stearamide product - Google Patents [patents.google.com]

- 14. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and In Vitro Evaluation of Stearic Acid Phosphotyrosine Amide as New Excipient for Zeta Potential Changing Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of Stearic Acid Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic acid amide (octadecanamide) is a long-chain primary fatty acid amide with significant industrial applications and biological relevance. Its physicochemical properties are intrinsically linked to its molecular structure and conformational behavior. This technical guide provides a comprehensive overview of the molecular architecture of this compound, detailing its structural parameters, conformational isomerism, and the experimental and computational methodologies used for its characterization. Quantitative data are summarized in tabular format, and key concepts and workflows are illustrated with diagrams generated using the DOT language.

Molecular Structure of this compound

This compound, with the chemical formula C₁₈H₃₇NO, is an amphiphilic molecule consisting of a long, nonpolar hydrocarbon tail and a polar amide head group.[1] This dual nature governs its self-assembly, solubility, and interfacial properties.

The molecule is composed of:

-

An 18-carbon saturated alkyl chain: This hydrophobic tail is responsible for the waxy nature of the substance and its low solubility in water.[2] The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry and a characteristic zigzag conformation in the lowest energy state.

-

A primary amide group (-CONH₂): This hydrophilic head group is capable of forming hydrogen bonds, which significantly influences the crystal packing and intermolecular interactions.

The fundamental structure is derived from stearic acid where the hydroxyl (-OH) group of the carboxylic acid is replaced by an amino (-NH₂) group.[1]

Bond Lengths and Angles

While a specific, publicly available crystal structure file (CIF) for this compound was not identified in the literature search, the structural parameters can be reliably inferred from data on similar long-chain amides and general principles of chemical bonding. The amide group exhibits planar geometry due to resonance, which imparts partial double-bond character to the C-N bond.

Table 1: Typical Bond Lengths and Angles for a Primary Amide and Alkyl Chain

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Lengths | ||

| C=O | ~ 1.25 Å | |

| C-N | ~ 1.33 Å | |

| Cα-C(O) | ~ 1.52 Å | |

| C-C (alkyl) | ~ 1.54 Å | |

| C-H | ~ 1.09 Å | |

| N-H | ~ 1.01 Å | |

| Bond Angles | ||

| O=C-N | ~ 122° | |

| O=C-Cα | ~ 121° | |

| Cα-C-N | ~ 117° | |

| C-C-C (alkyl) | ~ 109.5° (idealized) |

| | H-N-H | ~ 119° |

Note: These values are representative and can vary slightly depending on the specific crystalline polymorph and experimental conditions.

Molecular Conformation

The conformation of this compound is determined by the rotational possibilities around its single bonds. The key conformational features are the geometry of the amide group and the flexibility of the alkyl tail.

Amide Group Conformation

The resonance in the amide bond restricts rotation, leading to two primary planar conformers: trans and cis. For primary amides like this compound, the trans conformation (where the alkyl chain and an N-H bond are on opposite sides of the C-N bond) is overwhelmingly favored due to lower steric hindrance. The energy barrier for rotation around the C-N bond is significant, on the order of 20 kcal/mol.

Alkyl Chain Conformation

The long C₁₇H₃₅ alkyl chain possesses considerable conformational freedom due to rotation around the C-C single bonds. The lowest energy conformation is the all-anti (or all-trans) arrangement, which results in a linear, zigzag chain. Rotations away from the ideal 180° dihedral angle lead to higher-energy gauche conformers, introducing kinks into the chain. In the solid state, the molecules tend to pack in a highly ordered, all-trans conformation to maximize van der Waals interactions. In solution or in the molten state, a variety of conformers, including gauche forms, will be present.

Polymorphism

Long-chain molecules like this compound often exhibit polymorphism, where they can crystallize into different solid-state forms with distinct molecular packing and conformations. These polymorphs can differ in their melting points, solubilities, and mechanical properties. Characterization of these forms is critical in applications where the solid-state properties are important.

Caption: Logical relationship of this compound conformational states.

Experimental Protocols for Structural and Conformational Analysis

The determination of molecular structure and conformation relies on sophisticated analytical techniques, primarily X-ray diffraction for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The protocol provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol or chloroform). This is often the most challenging step.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (usually to ~100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector.

-

Structure Solution: The collected data is processed to yield a set of structure factors. The initial positions of the atoms (a trial structure) are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5][6][7] By analyzing various NMR parameters, one can deduce information about bond connectivity, rotational dynamics, and the relative orientation of atoms.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR (¹H and ¹³C):

-

A proton (¹H) NMR spectrum is acquired to identify the different types of hydrogen atoms in the molecule and their chemical environment.

-

A carbon-13 (¹³C) NMR spectrum is acquired to identify the different carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity of the alkyl chain.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms that are separated by two or three bonds, which is useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining conformational preferences.

-

-

Data Analysis: Chemical shifts, coupling constants (J-values), and NOE intensities are analyzed. For flexible molecules like this compound, the observed parameters are often a population-weighted average of all conformations present at equilibrium. Variable temperature studies can be used to study the dynamics of conformational exchange.

Summary

The molecular structure and conformation of this compound are central to its function in various applications. Its amphiphilic nature, arising from a long, flexible hydrocarbon tail and a polar, planar amide head, dictates its behavior. While the all-trans zigzag conformation is favored in the solid state, a multitude of conformers exist in solution. The precise three-dimensional structure in the solid state is best elucidated by single-crystal X-ray diffraction, whereas the dynamic conformational landscape in solution is effectively probed by multidimensional NMR spectroscopy. This guide provides the foundational knowledge and outlines the standard experimental approaches for the detailed characterization of this important molecule.

References

- 1. This compound | C18H37NO | CID 31292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 124-26-5 | Connect Chemicals [connectchemicals.com]

- 3. excillum.com [excillum.com]

- 4. rigaku.com [rigaku.com]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]

The Solubility of Stearic Acid Amide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stearic acid amide (also known as octadecanamide or stearamide) in various organic solvents. Understanding the solubility of this long-chain fatty acid amide is critical for its application in diverse fields, including pharmaceuticals, polymer processing, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative and Qualitative Solubility of this compound

This compound is a waxy, crystalline solid at room temperature. Its long, non-polar hydrocarbon tail dominates its solubility characteristics, rendering it generally soluble in non-polar organic solvents and less soluble in polar solvents. Temperature plays a significant role, with solubility typically increasing at elevated temperatures.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, data from technical datasheets and chemical suppliers provide valuable insights. The following table summarizes known quantitative solubility values.

| Solvent | Temperature | Solubility (mg/mL) |

| Ethanol | Room Temperature | ~22[1][2] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~20[1][2] |

| Dimethylformamide (DMF) | Room Temperature | ~14[2] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility provide a broader understanding of its behavior in various solvent classes.

| Solvent | Solubility Description |

| Hot Ethanol | Soluble |

| Chloroform | Soluble |

| Ether | Soluble |

| Cold Ethanol | Slightly Soluble |

| Cold Ether | Slightly Soluble |

| Water | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is crucial for its effective use in research and development. The following sections detail two common and reliable methods for quantifying the solubility of a solid compound in an organic solvent: the Isothermal Saturation Method followed by Gravimetric Analysis, and UV-Vis Spectrophotometry.

Isothermal Saturation and Gravimetric Analysis

This classical and straightforward method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Step-by-Step Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum desiccator can also be used for heat-sensitive applications.

-

Gravimetric Measurement: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant withdrawn

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum in the chosen solvent and does not interfere with the solvent's absorbance. A calibration curve is first established to relate absorbance to concentration.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters

Step-by-Step Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Saturation and Gravimetric Analysis protocol to prepare a saturated solution of this compound at the desired temperature.

-

Sample Preparation and Measurement: Withdraw a known volume of the clear, filtered supernatant. Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

Solubility (mg/mL) = Concentration of diluted sample (from calibration curve) × Dilution factor

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for the described solubility determination methods.

Caption: Workflow for Solubility Determination by Gravimetric Analysis.

Caption: Workflow for Solubility Determination by UV-Vis Spectrophotometry.

Factors Influencing Solubility

Several physicochemical factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: In line with the "like dissolves like" principle, this compound, being predominantly non-polar, will exhibit higher solubility in non-polar solvents.

-

Temperature: The dissolution of this compound is typically an endothermic process, meaning its solubility increases with increasing temperature.

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding may exhibit enhanced solubility for this compound compared to non-hydrogen bonding solvents of similar polarity.

-

Crystalline Structure: The polymorphic form of the this compound solid can affect its lattice energy and, consequently, its solubility.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to experimentally determine the solubility under the precise conditions of use.

References

A Technical Guide to the Thermal Degradation Profile of Stearic Acid Amide

Introduction

Stearic acid amide, also known as octadecanamide or stearamide, is a saturated fatty acid amide derived from stearic acid.[1] Its chemical structure, featuring a long, saturated 18-carbon alkyl chain, imparts unique physical and chemical properties, making it a valuable compound in numerous industrial applications. It functions as a slip agent, anti-blocking agent, and lubricant in the manufacturing of polymers like polyolefins.[2][3] Furthermore, it is used as a sensitizer in thermal paper and a processing aid in the extrusion of elastomers.[3] Given its use in processes that often involve high temperatures, such as polymer processing, a thorough understanding of its thermal degradation profile is critical for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth analysis of the thermal stability, decomposition pathways, and key experimental methodologies used to characterize this compound.

Section 1: Thermal Properties and Stability

The thermal stability of fatty acid amides is largely dictated by their molecular structure, specifically the length and degree of saturation of their hydrocarbon chains.[2] this compound, being a saturated C18 amide, exhibits greater thermal stability compared to its unsaturated counterparts, such as oleamide.[2] Generally, fatty acid amides are considered stable at temperatures below 200°C, making them suitable for various high-temperature applications.[4][5][6]

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Octadecanamide | [1] |

| Synonyms | Stearamide, this compound | [1] |

| CAS Number | 124-26-5 | [1] |

| Molecular Formula | C₁₈H₃₇NO | [1] |

| Molecular Weight | 283.49 g/mol | |

| Melting Point | 98-109 °C | [2] |

| Boiling Point | 250-251 °C / 12 mmHg | |

| General Thermal Stability | Stable below 200 °C | [4][5] |

Section 2: Thermal Degradation Profile

The thermal decomposition of this compound involves the breakdown of its chemical structure at elevated temperatures. While specific quantitative data for the onset of decomposition is not consistently reported across studies, the general consensus is that significant degradation begins above 200°C.[4][5] Analysis using techniques like Thermogravimetric Analysis (TGA) reveals the temperature ranges of mass loss and the kinetics of decomposition. For instance, a related compound, N,N'-ethylenebis(stearamide) (EBS), undergoes a two-stage thermal decomposition process at temperatures between 246°C and 450°C.[7] When heated to decomposition, this compound is known to emit toxic fumes containing nitrogen oxides.[1]

Table 2: Summary of Thermal Decomposition Data for Related Fatty Amides

| Compound | Analytical Method | Key Findings | Reference(s) |

| General Fatty Acid Amides | TGA/DSC | Thermally stable under 200 °C. | [4][5] |

| N,N'-ethylenebis(stearamide) (EBS) | DTA-TGA | Two-stage decomposition between 246 °C and 450 °C. | [7] |

| Stearic Acid (Precursor) | DTA | Decomposition commences at 232 °C with an exothermic peak between 360-380 °C. | [8] |

Section 3: Proposed Decomposition Mechanism

The thermal degradation of this compound likely proceeds through several chemical pathways. Based on the decomposition of related amides and polyamides, the primary mechanisms are believed to involve dehydration and bond cleavage.[9]

-

Dehydration to Nitrile: A common thermal decomposition pathway for primary amides is the elimination of a water molecule to form the corresponding nitrile (stearonitrile).[9]

-

Homolytic Bond Cleavage: At higher temperatures, the C-C and C-N bonds can break, leading to the formation of smaller alkyl radicals and nitrogen-containing fragments. In an oxidizing atmosphere, these fragments can react to form various volatile compounds, including toxic nitrogen oxides (NOx).[1]

Section 4: Key Experimental Protocols

The characterization of the thermal degradation profile of this compound relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is fundamental for determining the thermal stability and decomposition kinetics of a material.

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer (TGA).

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed into a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 or 15 °C/min).[4]

-

The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) to control the atmosphere.[4]

-

The mass of the sample is recorded continuously throughout the heating process.

-

The resulting data is plotted as mass percentage versus temperature to generate a TGA curve, from which the onset of decomposition and mass loss stages are determined.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material.

-

Objective: To determine the melting point, crystallization temperature, and other phase transitions.

-

Apparatus: A Differential Scanning Calorimeter (DSC).[10]

-

Methodology:

-

A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[11]

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4][11]

-

The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

The resulting DSC thermogram plots heat flow versus temperature, with endothermic events (like melting) and exothermic events appearing as peaks.

-

Evolved Gas Analysis (TGA-FTIR/MS)

To identify the decomposition products, TGA is often coupled with Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

-

Objective: To chemically identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A TGA instrument connected via a heated transfer line to an FTIR spectrometer or a Mass Spectrometer.[12]

-

Methodology:

-

A TGA experiment is performed as described above.

-

The gaseous effluent (evolved gases) from the TGA furnace is continuously transferred to the gas cell of the FTIR or the inlet of the MS.

-

FTIR or MS spectra are collected at specific time or temperature intervals.[12]

-

The resulting spectra are analyzed to identify the chemical structure of the evolved gases, allowing for the elucidation of the decomposition mechanism.

-

Section 5: Factors Influencing Thermal Stability

Several factors can influence the thermal degradation profile of this compound. Understanding these variables is crucial for predicting its behavior in different applications.

-

Molecular Structure: As a saturated long-chain amide, this compound possesses higher thermal stability than unsaturated or shorter-chain amides due to stronger van der Waals forces and the absence of less stable double bonds.[2]

-

Atmosphere: The degradation mechanism and products are highly dependent on the surrounding atmosphere.

-

Inert Atmosphere (e.g., Nitrogen): Decomposition primarily proceeds through non-oxidative pathways like dehydration and pyrolysis.

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces oxidative decomposition pathways, leading to a wider range of products, including nitrogen oxides, and often lowering the decomposition temperature.[1]

-

-

Impurities: The presence of impurities, such as residual catalysts from synthesis or other fatty acids (e.g., palmitic acid), can potentially lower the onset temperature of decomposition.[10]

Conclusion

This compound is a thermally robust molecule, generally stable in processing conditions below 200°C.[4][5] Its degradation at higher temperatures is a complex process involving dehydration to form stearonitrile and bond cleavage that produces a variety of smaller volatile compounds, including nitrogen oxides in the presence of air.[1][9] A comprehensive understanding of its thermal profile, obtained through standard analytical techniques like TGA and DSC, is essential for optimizing its use in industrial manufacturing and for ensuring product stability and safety in research and development settings. The stability is primarily governed by its saturated alkyl structure but can be influenced by the surrounding atmosphere and the purity of the material.

References

- 1. This compound | C18H37NO | CID 31292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS 124-26-5 | Connect Chemicals [connectchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. maplaboratory.net [maplaboratory.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Data Interpretation for Stearic Acid Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid amide (octadecanamide) is a fatty acid amide with diverse applications in various industries, including pharmaceuticals, cosmetics, and material science. Its molecular structure, characterized by a long hydrophobic alkyl chain and a polar amide head group, dictates its physicochemical properties and functional roles. A thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and the study of its interactions in complex matrices. This technical guide provides an in-depth overview of the interpretation of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.4-6.0 | Broad Singlet | -NH₂ |

| 2.22 | Triplet | -CH₂-C(=O)N- (α-methylene) |

| 1.63 | Multiplet | -CH₂-CH₂C(=O)N- (β-methylene) |

| 1.25 | Multiplet | -(CH₂)₁₄- (bulk methylene) |

| 0.88 | Triplet | -CH₃ (terminal methyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175-178 | -C=O (Amide Carbonyl) |

| ~36 | -CH₂-C(=O)N- (α-methylene) |

| ~32 | -CH₂-CH₂C(=O)N- (β-methylene) |

| ~29 | -(CH₂)₁₃- (bulk methylene) |

| ~26 | -CH₂-CH₂CH₃ |

| ~23 | -CH₂CH₃ |

| ~14 | -CH₃ (terminal methyl) |

Vibrational Spectroscopy

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~3350, ~3190 | IR, Raman | N-H stretching (asymmetric and symmetric) |

| ~2960-2850 | IR, Raman | C-H stretching (asymmetric and symmetric of CH₂ and CH₃)[1] |

| ~1640 | IR, Raman | C=O stretching (Amide I band) |

| ~1550 | IR | N-H bending (Amide II band) |

| ~1470 | IR, Raman | CH₂ scissoring |

| ~1440 | Raman | CH₂ deformation[2] |

| ~1300 | Raman | CH₂ twisting[2] |

| ~1130, ~1060 | Raman | C-C stretching[2] |

| ~720 | IR | CH₂ rocking |

Mass Spectrometry

Table 4: Major Fragment Ions in the Mass Spectrum of this compound (Electron Ionization)

| m/z | Interpretation |

| 283 | [M]⁺ (Molecular Ion) |

| 59 | [C₂H₅NO]⁺ (Resulting from McLafferty rearrangement)[3][4] |

| 44 | [CONH₂]⁺ (from cleavage of the R-CONH₂ bond)[5] |

| various | Series of peaks separated by 14 amu (loss of -CH₂-)[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology for Solid-State NMR:

-

Sample Preparation: Finely grind the solid this compound sample into a powder using a mortar and pestle.[6]

-

Rotor Packing: Carefully pack the powdered sample into a zirconia rotor of an appropriate diameter (e.g., 4 mm). Ensure the packing is uniform and dense to achieve stable spinning.[6][7]

-

Instrument Setup:

-

Data Acquisition:

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

For ¹³C NMR, use a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the signal of the low-abundance ¹³C nuclei.[8]

-

Apply high-power proton decoupling during ¹³C acquisition to remove ¹H-¹³C scalar couplings and improve resolution.[8]

-

Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., Fourier transform, phase correction, and baseline correction).

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a fingerprint spectrum of this compound.

Methodology using Attenuated Total Reflectance (ATR)-FTIR:

-

Instrument and Sample Preparation:

-

Data Acquisition:

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[9]

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR, particularly for non-polar bonds.

Methodology for Crystalline Powder:

-

Sample Preparation: Place a small amount of the crystalline this compound powder into a sample holder, such as an aluminum cup or onto a microscope slide.[11]

-

Instrument Setup:

-

Place the sample in the spectrometer's sample compartment.

-

Focus the laser beam onto the sample. A common laser wavelength for this type of analysis is 785 nm to minimize fluorescence.

-

-

Data Acquisition:

-

Set the laser power, exposure time, and number of accumulations. These parameters may need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Acquire the Raman spectrum. The scattered light is collected and passed through a spectrometer to a detector.

-

Process the spectrum to remove any background fluorescence if necessary.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

Sample Preparation: Dissolve the this compound sample in a suitable volatile organic solvent (e.g., chloroform or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of each ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and data interpretation of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Data Interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. emory.edu [emory.edu]

- 8. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. plus.ac.at [plus.ac.at]

"CAS number and chemical identifiers for stearic acid amide"

An In-depth Technical Guide to the Chemical Identifiers, Properties, and Analysis of Stearic Acid Amide (Octadecanamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as octadecanamide. It covers its chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its emerging role as a signaling molecule, providing context for its biological activities.

Chemical Identifiers and Molecular Structure

This compound is a primary fatty amide derived from stearic acid, a long-chain saturated fatty acid.[1] Its unambiguous identification is crucial for research and regulatory purposes. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Primary Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 124-26-5[2] |

| IUPAC Name | octadecanamide[2] |

| Molecular Formula | C₁₈H₃₇NO[2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)N[2] |

| InChI | InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20)[2] |

| InChIKey | LYRFLYHAGKPMFH-UHFFFAOYSA-N[2] |

Table 2: Additional Chemical and Database Identifiers

| Identifier System | ID |

| PubChem CID | 31292[2] |

| EC Number | 204-693-2[3] |

| UNII | YQX129FH1U[2] |

| ChEBI ID | CHEBI:34900[2] |

| Human Metabolome Database (HMDB) | HMDB0034146[2] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological and chemical systems. It is characterized as a white, waxy solid at room temperature.[4] It is insoluble in water but shows solubility in organic solvents like ethanol and chloroform.[5]

Table 3: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 283.5 g/mol [2] |

| Melting Point | 107 °C[2] |

| Boiling Point | 250 °C at 12 mmHg[2] |

| logP (Octanol-Water Partition Coefficient) | 6.70[2] |

| Vapor Pressure | 0.004 mmHg[2] |

| Physical Description | Dry powder, pellets, or large crystals[2] |

Experimental Protocols

Synthesis of this compound via Direct Amidation

Direct amidation is a common method for synthesizing this compound, involving the reaction of stearic acid with ammonia or urea.[1]

Materials:

-

Stearic acid (RCOOH, where R = C₁₇H₃₅)

-

Ammonia (NH₃) or Urea

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

-

Charge the reaction vessel with stearic acid.

-

Heat the stearic acid until it melts.

-

Introduce ammonia gas or urea into the molten stearic acid under controlled temperature and pressure. The general reaction is: RCOOH + NH₃ → RCONH₂ + H₂O.[1]

-

Maintain the reaction at a specified temperature (e.g., 180-200°C) for a set duration (e.g., 2-4 hours) to drive the reaction to completion.[4]

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

Upon completion, the crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the determination of this compound and related impurities, such as palmitamide, in a product sample.[6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Hydrogen flame ionization detector (FID) can also be used.[6]

-

Capillary column suitable for fatty acid amide analysis (e.g., HP-5MS).[7]

Sample Preparation:

-

Accurately weigh 0.3-0.8 g of the this compound product to be analyzed.[6]

-

Dissolve the sample in 10-15 mL of a suitable solvent, such as ethanol, diethyl ether, butanol, or acetone.[6]

-

Heat the mixture to 40-50°C for 8-15 minutes to ensure complete dissolution.[6]

-

The resulting solution is the upper machine solution ready for injection.[6]

GC-MS Parameters:

-

Injection Volume: 0.6-1.2 µL[6]

-

Injector Temperature: 210-240°C[6]

-

Carrier Gas: Helium at a flow rate of 0.8-5.0 mL/min[6]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 270°C at 5°C/min, hold for 5 min.[7]

-

-

Detector Temperature (FID): 230-250°C[6]

-

MS Parameters: Scan range and ionization mode should be optimized for the detection of this compound and expected impurities.

Data Analysis: The content of this compound and other components can be calculated using the area normalization method from the resulting chromatogram.[6]

Biological Activity and Signaling Pathways

Fatty acid amides, including this compound, are increasingly recognized as a class of endogenous signaling lipids.[8] While research on oleamide is more extensive, stearamide is also implicated in various biological processes. These molecules are often studied in the context of the endocannabinoid system due to structural similarities with anandamide.[9]

The biosynthesis and degradation of this compound are intrinsically linked to fatty acid metabolism. The primary enzyme responsible for the degradation of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[10]

Caption: Biosynthesis and Degradation of this compound.

Stearic acid, the precursor to this compound, has been shown to influence cellular signaling pathways such as the JNK/MAPK pathway.[11] Dysregulation of this pathway is associated with various cellular processes including growth, differentiation, and apoptosis. While the direct action of this compound on this pathway is an area of ongoing research, the metabolic link to stearic acid suggests potential indirect effects.

Caption: Potential Influence on the JNK/MAPK Signaling Pathway.

The logical workflow for identifying and characterizing this compound in a research setting involves a multi-step process, from initial identification to functional analysis.

Caption: Experimental Workflow for this compound Analysis.

References

- 1. nanotrun.com [nanotrun.com]

- 2. This compound | C18H37NO | CID 31292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 124-26-5 | Connect Chemicals [connectchemicals.com]

- 4. arpnjournals.org [arpnjournals.org]

- 5. parchem.com [parchem.com]

- 6. CN114965778A - Method for determining palmitamide and stearamide in stearamide product - Google Patents [patents.google.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stearic acid alleviates aortic medial degeneration through maintaining mitochondrial dynamics homeostasis via inhibiting JNK/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Stearic Acid Amide Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthesis pathways for stearic acid amide (stearamide), a versatile compound with applications ranging from polymer processing to pharmaceutical formulations. This document details the core methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key synthesis routes. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction to this compound Synthesis

This compound (CH₃(CH₂)₁₆CONH₂) is a waxy solid derived from stearic acid, a saturated fatty acid. Its synthesis is of significant industrial and academic interest due to its utility as a lubricant, slip agent, and dispersant. The primary synthetic strategies involve the formation of an amide bond between the carboxyl group of stearic acid and an amine source. The choice of pathway often depends on factors such as cost, desired purity, reaction conditions, and environmental impact. The most prevalent methods include direct amidation, a two-step esterification-amidation process, and enzymatic synthesis.

Direct Amidation Pathways

Direct amidation is a straightforward approach where stearic acid is reacted directly with an amine source, typically under thermal or catalytic conditions. This method is often favored for its simplicity and atom economy.

Amidation with Ammonia and Urea

Reacting stearic acid with ammonia or urea is a common industrial method for producing primary stearamide. These reactions generally require high temperatures to proceed and are often facilitated by catalysts to improve reaction rates and yields.

Experimental Protocol: Catalytic Amidation of Stearic Acid with Urea

-

Materials: Stearic acid (1 mole), urea (2 moles), diammonium acid phosphate (catalyst, 4 parts by weight per 300 parts of stearic acid).

-

Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a condenser.

-

Procedure:

-

Combine 300 parts of stearic acid, 150 parts of urea, and 4 parts of diammonium acid phosphate in the reaction vessel.

-

Heat the mixture to 195°C with continuous agitation.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, cool the molten mass.

-

Extract the stearamide from the crude product using hot toluene.

-

Purify the product by recrystallization from a suitable solvent.[1]

-

This process, when catalyzed, can achieve a conversion of 65%, a significant improvement over the 35-40% conversion observed in the absence of a catalyst under similar conditions.[1]

Amidation with Alkanolamines: Ethanolamine

Ethanolamine is another key reactant for producing hydroxy-functionalized stearamides. Both thermal and catalytic methods have been explored for this reaction.